molecular formula C10H16N2O2 B14148673 (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 193740-35-1

(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B14148673
CAS No.: 193740-35-1
M. Wt: 196.25 g/mol
InChI Key: RPABIPKOJMXDPJ-ZETCQYMHSA-N
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Description

(6S)-6-(2-methylpropyl)-4,7-diazaspiro[25]octane-5,8-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Introduction of the 2-methylpropyl group and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione include other spirocyclic compounds with different functional groups or substituents. Examples include:

    Spiro[2.5]octane Derivatives: Compounds with similar spirocyclic cores but different substituents.

    Diazaspiro Compounds: Compounds with similar diazaspiro structures but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

193740-35-1

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione

InChI

InChI=1S/C10H16N2O2/c1-6(2)5-7-8(13)12-10(3-4-10)9(14)11-7/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

RPABIPKOJMXDPJ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)NC2(CC2)C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)NC2(CC2)C(=O)N1

Origin of Product

United States

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